molecular formula C27H24FN3O5S B4551466 2-{[N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}-N-(2-furylmethyl)benzamide

2-{[N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}-N-(2-furylmethyl)benzamide

Cat. No.: B4551466
M. Wt: 521.6 g/mol
InChI Key: XIDKIEKCCLYKAK-UHFFFAOYSA-N
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Description

2-{[N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}-N-(2-furylmethyl)benzamide is a useful research compound. Its molecular formula is C27H24FN3O5S and its molecular weight is 521.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 521.14207021 g/mol and the complexity rating of the compound is 866. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hypoglycemic Agents Development

Research has explored the structure-activity relationships in the development of hypoglycemic benzoic acid derivatives. For instance, modifications in meglitinide analogs led to compounds with increased hypoglycemic activity, highlighting the potential of specific structural modifications for therapeutic applications in type 2 diabetes management (Grell et al., 1998).

Molecular Docking and Spectroscopic Investigation

The compound has been subject to molecular docking and vibrational spectroscopic investigation using density functional theory. This research elucidated the compound's reactivity, electronic properties, and bioactive nature against fungal and viral proteins, demonstrating its potential in antifungal and antiviral applications (FazilathBasha et al., 2021).

Herbicide Activity and Selectivity

The introduction of specific substituents, such as fluorine atoms, into molecules related to "2-{[N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}-N-(2-furylmethyl)benzamide" has shown to significantly alter herbicidal properties. This research provides insights into how chemical modifications can enhance herbicidal activity and selectivity, offering potential for the development of new agricultural chemicals (Hamprecht et al., 2004).

Inhibition of Metalloenzyme Activity

Studies have also investigated novel compounds derived from sulfonamide for their inhibitory activity against carbonic anhydrase isoforms. Such research contributes to the understanding of structure-activity relationships and the development of inhibitors with potential therapeutic applications (Ulus et al., 2013).

Properties

IUPAC Name

2-[[2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetyl]amino]-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O5S/c1-19-8-12-21(13-9-19)31(37(34,35)23-14-10-20(28)11-15-23)18-26(32)30-25-7-3-2-6-24(25)27(33)29-17-22-5-4-16-36-22/h2-16H,17-18H2,1H3,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDKIEKCCLYKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}-N-(2-furylmethyl)benzamide
Reactant of Route 2
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2-{[N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}-N-(2-furylmethyl)benzamide
Reactant of Route 3
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2-{[N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}-N-(2-furylmethyl)benzamide
Reactant of Route 4
Reactant of Route 4
2-{[N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}-N-(2-furylmethyl)benzamide
Reactant of Route 5
Reactant of Route 5
2-{[N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}-N-(2-furylmethyl)benzamide
Reactant of Route 6
2-{[N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}-N-(2-furylmethyl)benzamide

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